ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
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Description
Ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial effects and mechanisms of action based on recent research findings.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial and Antimycobacterial Effects : Research has shown that derivatives of thienopyrimidinone rings possess substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds was determined to be effective against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 15 | E. coli |
Compound B | 10 | S. aureus |
Compound C | 20 | M. tuberculosis |
The biological activity of this compound is believed to involve the inhibition of bacterial protein synthesis or disruption of cell wall synthesis. The presence of the thienopyrimidine moiety is critical for its antimicrobial properties.
Toxicity Assessment
Toxicity studies have indicated that many of these thienopyrimidine derivatives are non-toxic at concentrations up to 200 µmol/L when assessed through hemolytic assays. This suggests a favorable safety profile for further development .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of compounds structurally related to this compound:
- Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and evaluated their biological activity against a range of microbial strains. The results indicated that modifications in the side chains significantly influenced their antimicrobial potency .
- Crystal Structure Analysis : Structural analysis through X-ray crystallography provided insights into the spatial arrangement of atoms in the compound. This information is crucial for understanding how structural features correlate with biological activity .
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-4-34-25(32)19-7-9-20(10-8-19)27-22(30)15-28-21-11-12-35-23(21)24(31)29(26(28)33)14-18-6-5-16(2)17(3)13-18/h5-13,23H,4,14-15H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLGPQDVDMTUPU-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N3O5S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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